

A Technical Guide to the Solubility of Aminooxy-PEG4-C2-Boc

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Compound of Interest

Compound Name: *Aminooxy-PEG4-C2-Boc*

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This technical guide provides a comprehensive overview of the solubility characteristics of **Aminooxy-PEG4-C2-Boc**, a bifunctional linker commonly employed by researchers, scientists, and drug development professionals in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the expected solubility in various common laboratory solvents based on available data for structurally related compounds, presents a general experimental protocol for precise solubility determination, and includes a workflow diagram for this process.

Core Compound Characteristics

Aminooxy-PEG4-C2-Boc possesses a chemical structure that includes a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and an ethyl (C2) spacer. The presence of the hydrophilic PEG spacer is known to generally enhance aqueous solubility.^{[1][2][3][4]} The tert-butoxycarbonyl (Boc) protecting group is base-stable and can be removed under mild acidic conditions.^{[2][3][5]}

Expected Solubility Profile

While specific quantitative solubility data for **Aminooxy-PEG4-C2-Boc** is not extensively published, the solubility of structurally similar compounds provides a strong indication of its likely behavior. The general principle of "like dissolves like" suggests that this compound will be soluble in polar solvents.

Table 1: Solubility of **Aminooxy-PEG4-C2-Boc** and Structurally Related Compounds

Compound Name	Solvent	Reported Solubility	Data Type
Aminoxy-PEG4-C2-Boc	General Expectation	Soluble in polar aprotic solvents.	Qualitative
Boc-Aminoxy-PEG4-NH ₂	DMSO	≥ 100 mg/mL (308.29 mM)	Quantitative
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.71 mM)	Quantitative	Quantitative
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (7.71 mM)	Quantitative	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.71 mM)	Quantitative	
t-Boc-Aminoxy-PEG2-amine	Water, DMSO, DMF, DCM	Soluble	Qualitative
Aminoxy-PEG4-acid	Water, DMSO, DMF	Soluble	Qualitative
Boc-aminoxy-PEG4-alkyne	DCM, THF, Acetonitrile, DMF, DMSO	Soluble	Qualitative
Aminoxy-PEG4-alcohol	DMSO	Soluble	Qualitative

Note: "≥" indicates that the saturation point was not reached at this concentration.^[6] DCM: Dichloromethane; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide; THF: Tetrahydrofuran.

Based on the data for these analogs, **Aminoxy-PEG4-C2-Boc** is expected to be readily soluble in common polar aprotic solvents such as DMSO and DMF. Its solubility in aqueous solutions may be more limited but can be enhanced by the use of co-solvents and surfactants.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **Aminoxy-PEG4-C2-Boc**, a standardized experimental protocol such as the shake-flask method is recommended.^[7] This method is considered reliable for determining the thermodynamic equilibrium solubility of a compound.^[7]
^[8]

Objective: To determine the equilibrium solubility of **Aminoxy-PEG4-C2-Boc** in a specific solvent at a controlled temperature.

Materials:

- **Aminoxy-PEG4-C2-Boc**
- Selected solvent(s) of interest
- Vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

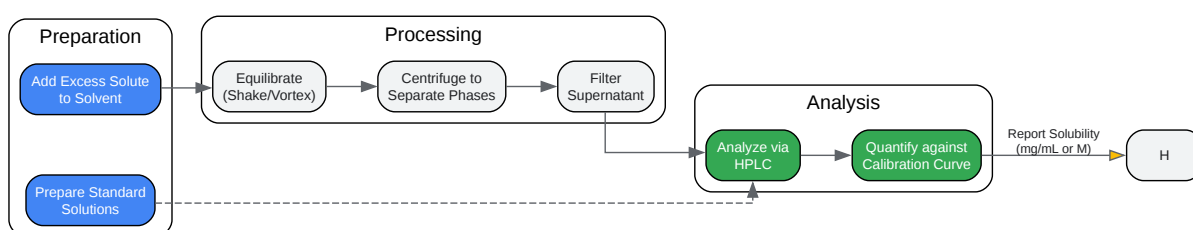
Procedure:

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **Aminoxy-PEG4-C2-Boc** of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
- **Sample Preparation:** Add an excess amount of **Aminoxy-PEG4-C2-Boc** to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

- **Equilibration:** Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[9]
- **Filtration:** Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9]
- **Quantification:** Analyze the clear, saturated filtrate using a validated HPLC method.[9][10]
The concentration of **Aminoxy-PEG4-C2-Boc** in the filtrate is determined by comparing its peak area to the calibration curve generated from the standard solutions.
- **Data Reporting:** The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of **Aminooxy-PEG4-C2-Boc** for researchers and drug development professionals. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.

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